Ergosine, tartrate

Description

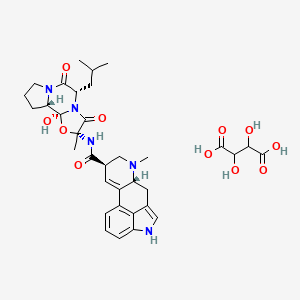

Ergosine is an ergopeptine alkaloid derived from the ergot fungus (Claviceps spp.), part of a broader class of ergot alkaloids that include ergotamine, ergocristine, and ergocryptine . These compounds share a tetracyclic ergoline backbone but differ in their peptide side chains, influencing their biological activity. Ergosine is structurally characterized by a tripeptide moiety (composed of alanine, phenylalanine, and proline) linked to the ergoline core .

Most research focuses on ergotamine tartrate, a well-established pharmaceutical compound used to treat migraines . Ergosine is primarily noted as an impurity in ergotamine tartrate formulations, with regulatory limits set for its presence .

Properties

CAS No. |

102489-76-9 |

|---|---|

Molecular Formula |

C34H43N5O11 |

Molecular Weight |

697.7 g/mol |

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C30H37N5O5.C4H6O6/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;5-1(3(7)8)2(6)4(9)10/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36);1-2,5-6H,(H,7,8)(H,9,10)/t18-,22-,23+,24+,29-,30+;/m1./s1 |

InChI Key |

HMZOQWARQJANHN-NRUQAJJTSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ergot alkaloids, including ergosine, typically involves the fermentation of Claviceps purpurea. The process begins with the cultivation of the fungus on a suitable substrate, such as rye. The alkaloids are then extracted from the sclerotia, the hardened masses of fungal mycelium.

Industrial Production Methods: Industrial production of ergot alkaloids involves large-scale fermentation processes. The fungus is grown in controlled conditions to maximize the yield of the desired alkaloid. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain pure ergosine, tartrate .

Chemical Reactions Analysis

Types of Reactions: Ergosine, tartrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ergosine, tartrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactions of ergot alkaloids.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of migraines and other neurological disorders.

Industry: Used in the production of pharmaceuticals and as a research tool in drug development

Mechanism of Action

Ergosine, tartrate exerts its effects by interacting with various molecular targets, including adrenergic, dopaminergic, and serotonergic receptors. It acts as an agonist or antagonist at these receptors, depending on the specific receptor subtype and tissue context. This interaction leads to a range of physiological effects, including vasoconstriction, modulation of neurotransmitter release, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Ergot Alkaloids and Tartrate Derivatives

Structural and Functional Differences

Ergosine belongs to the ergopeptine subgroup, distinguished by its peptide side chain. Key comparisons with other ergot alkaloids include:

Analytical and Pharmacological Profiles

- Quantification Methods : Ergosine is quantified using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), often with ergotamine tartrate as a reference standard due to structural similarities .

- Impurity Limits : In ergotamine tartrate formulations, ergosine is restricted to ≤1.0% (USP standards) .

- Toxicity : Ergosine, like other ergot alkaloids, exhibits vasoconstrictive properties. However, its low concentration in pharmaceuticals minimizes clinical significance compared to ergotamine tartrate, which has well-defined dosing guidelines .

Tartrate Salt Comparisons

The tartrate salt form enhances solubility and stability for therapeutic delivery. While ergotamine tartrate is extensively studied, ergosine tartrate lacks comparable data. Key differences include:

Research Findings and Data Tables

Table 1: USP Standards for Ergotamine Tartrate (vs. Ergosine as Impurity)

| Parameter | Ergotamine Tartrate (USP) | Ergosine Allowable Limit |

|---|---|---|

| Assay (titration) | 98.0–101.0% | ≤1.0% impurity |

| Total Impurities | ≤2.0% | Not quantified as standalone |

Table 2: Analytical Methods for Ergot Alkaloids

| Compound | Method | Detection Limit | Reference Standard Used |

|---|---|---|---|

| Ergosine | HPLC-Fluorescence | 2 ng/g (in grains) | Ergotamine tartrate |

| Ergotamine tartrate | LC-UV | 0.5 µg/mL | USP-grade standard |

Key Observations and Gaps in Knowledge

- Ergosine Tartrate: No direct studies or pharmacopeial monographs exist for ergosine tartrate.

- Therapeutic Potential: Unlike ergotamine tartrate, ergosine lacks clinical applications due to its low abundance and potent toxicity at higher doses.

- Regulatory Oversight : Ergosine is monitored only as a contaminant, whereas ergotamine tartrate is tightly regulated (e.g., EPA listing: 500 lbs RQ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.